(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide is a chemical compound that features both methoxy and fluoro substituents on its benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl alcohol and 4-fluorobenzylamine.
Formation of Intermediate: The 2,4-dimethoxybenzyl alcohol is first converted to its corresponding bromide using hydrobromic acid.
Nucleophilic Substitution: The bromide intermediate then undergoes a nucleophilic substitution reaction with 4-fluorobenzylamine to form the desired amine.
Hydrobromide Salt Formation: Finally, the amine is treated with hydrobromic acid to yield the hydrobromide salt of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Products include 2,4-dimethoxybenzoic acid and 4-fluorobenzaldehyde.
Reduction: Products include secondary and tertiary amines.
Substitution: Products depend on the nucleophile used but can include various substituted benzylamines.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of methoxy and fluoro substituents on biological activity.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide involves its interaction with specific molecular targets. The methoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 4-Fluorobenzylamine
- 2,4-Dimethoxybenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide is unique due to the presence of both methoxy and fluoro substituents, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWABMEZVDLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.